molecular formula C12H16N2O B8452065 8-Amino-5,5-dimethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one CAS No. 1022960-62-8

8-Amino-5,5-dimethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Cat. No. B8452065
M. Wt: 204.27 g/mol
InChI Key: FCGZILQHRPRCOI-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

8-Amino-5,5-dimethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one was prepared in a manner analogous to the preparation of 7-Amino-5,5-dimethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one by using 5,5-Dimethyl-8-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one as starting material (98%). LCMS: m/z=205.06 (M+H+), 1H NMR (400 MHz, CDCl3) δ 7.20 (d, 1H, J=8.3 Hz), 7.11 (bs, 1H), 6.51 (m, 1H), 6.24 (m, 1H), 3.74 (bs, 2H), 2.40 (m, 2H), 2.07 (m, 2H), 1.37 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1C=CC2NC(=O)CCC(C)(C)C=2C=1.[CH3:16][C:17]1([CH3:32])[CH2:23][CH2:22][C:21](=[O:24])[NH:20][C:19]2[CH:25]=[C:26]([N+:29]([O-])=O)[CH:27]=[CH:28][C:18]1=2>>[NH2:29][C:26]1[CH:27]=[CH:28][C:18]2[C:17]([CH3:16])([CH3:32])[CH2:23][CH2:22][C:21](=[O:24])[NH:20][C:19]=2[CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC2=C(NC(CCC2(C)C)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2=C(NC(CC1)=O)C=C(C=C2)[N+](=O)[O-])C
Step Three
Name
material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(NC(CCC2(C)C)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.